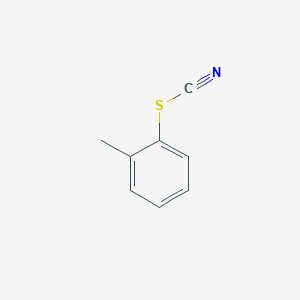

2-Methylphenyl thiocyanate

Description

Significance of Organic Thiocyanates in Contemporary Chemical Research

Organic thiocyanates are pivotal intermediates in organic synthesis, serving as building blocks for a wide array of sulfur-containing compounds. ontosight.airesearchgate.net Their importance is underscored by their application in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.ai The thiocyanate (B1210189) functional group can be readily converted into other valuable moieties such as thiols, thioethers, and various sulfur-containing heterocycles, making them a versatile tool for synthetic chemists. researchgate.netwikipedia.org Furthermore, many natural products and biologically active molecules incorporate the thiocyanate scaffold, driving research into their synthesis and properties. researchgate.netnih.gov The unique electronic properties of the thiocyanate group also make these compounds useful as vibrational probes in spectroscopic studies to investigate the structure and dynamics of biological systems. researchgate.net

Historical Context of Aryl Thiocyanate Synthesis Methodologies

The synthesis of aryl thiocyanates has evolved significantly over the years. Traditionally, the Sandmeyer reaction, which involves the reaction of a diazonium salt with a copper(I) thiocyanate, was a primary method for their preparation. wikipedia.org Another classical approach is thiocyanogenation, which utilizes thiocyanogen (B1223195), although this method is generally effective only for electron-rich aromatic substrates. wikipedia.org

More contemporary methods have focused on improving efficiency, selectivity, and functional group tolerance. These include the cyanation of organosulfur compounds like sulfenyl chlorides and thiosulfates. wikipedia.org Recent advancements have also seen the development of metal-catalyzed cross-coupling reactions, such as the copper-catalyzed reaction of arylboronic acids with potassium thiocyanate. organic-chemistry.org Additionally, methods involving the direct C-H thiocyanation of arenes using electrophilic thiocyanating reagents have emerged as a powerful strategy. nih.gov The development of greener, mechanochemical methods for thiocyanation further highlights the ongoing innovation in this field. acs.org

Scope and Objectives of the Research Outline Pertaining to 2-Methylphenyl Thiocyanate

This article provides a focused examination of this compound. The primary objective is to present a comprehensive overview of this specific compound, covering its chemical and physical properties, synthesis methods, and characteristic reactions. By concentrating solely on this compound, this work aims to deliver a detailed and scientifically rigorous resource for researchers and students interested in aryl thiocyanate chemistry. The subsequent sections will provide in-depth information, supported by data tables, to elucidate the fundamental aspects of this compound.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H7NS |

| Molecular Weight | 149.21 g/mol |

| Isomeric SMILES | CC1=CC=CC=C1SC#N |

| InChI | InChI=1S/C8H7NS/c1-7-5-3-2-4-6-8(7)10-9/h2-6H,1H3 |

| InChIKey | N/A |

Properties

CAS No. |

5285-88-1 |

|---|---|

Molecular Formula |

C8H7NS |

Molecular Weight |

149.21 g/mol |

IUPAC Name |

(2-methylphenyl) thiocyanate |

InChI |

InChI=1S/C8H7NS/c1-7-4-2-3-5-8(7)10-6-9/h2-5H,1H3 |

InChI Key |

DXMJYVAYKVAEIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1SC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylphenyl Thiocyanate and Its Analogues

Electrophilic Thiocyanation Approaches

Electrophilic thiocyanation involves the attack of an electrophilic thiocyanating agent on an electron-rich aromatic ring. researchgate.net The methyl group in toluene (B28343) is an activating group, directing electrophilic substitution to the ortho and para positions. libretexts.org Therefore, the synthesis of 2-methylphenyl thiocyanate (B1210189) via this method is often accompanied by the formation of the para isomer, 4-methylphenyl thiocyanate.

Common electrophilic thiocyanating reagents include thiocyanogen (B1223195) ((SCN)₂), which is often generated in situ due to its instability, and other reagents like N-thiocyanatosaccharin. researchgate.netacs.org The reaction is typically carried out in the presence of a Lewis acid or a protic acid to enhance the electrophilicity of the thiocyanating agent. researchgate.netresearchgate.net For instance, the combination of ammonium (B1175870) thiocyanate (NH₄SCN) with an oxidizing agent like I₂O₅ or in the presence of sulfuric acid (H₂SO₄) in dimethylformamide (DMF) can effectively thiocyanate activated aromatic rings. researchgate.netresearchgate.net Another effective system involves the use of bromodimethylsulfonium bromide (BDMS) and ammonium thiocyanate in acetonitrile (B52724). organic-chemistry.org

| Reagent System | Product(s) | Reference(s) |

| NH₄SCN / I₂O₅ | Aryl and heteroaryl thiocyanates | researchgate.net |

| NH₄SCN / H₂SO₄ / DMF | 3-thiocyanatoindoles, para-thiocyanated anilines and phenols | researchgate.net |

| BDMS / NH₄SCN | para-thiocyanated phenols and anilines, thiocyanated heteroaromatics | organic-chemistry.org |

Radical-Mediated Thiocyanation Protocols

Radical-mediated thiocyanation offers an alternative pathway for the synthesis of aryl thiocyanates. researchgate.net These reactions typically involve the generation of a thiocyanate radical (•SCN), which then adds to the aromatic ring. researchgate.net One method involves the use of ammonium thiocyanate in combination with an initiator like azobisisobutyronitrile (AIBN) to catalyze the radical thiocyanation of C(sp²)–H bonds in cyclic conjugated unsaturated alkenes. rsc.org Another approach utilizes ammonium persulfate and ammonium thiocyanate under mechanochemical conditions (ball-milling) to generate aryl thiocyanates from a variety of aryl compounds, including anilines, phenols, and anisoles. researchgate.net This solvent-free method is considered a greener alternative to traditional solution-phase reactions. acs.org

| Method | Reagents | Key Features | Reference(s) |

| AIBN Catalysis | AIBN, thiocyanating agent | Efficient for cyclic conjugated unsaturated alkenes | rsc.org |

| Mechanochemistry | Ammonium persulfate, ammonium thiocyanate, silica (B1680970) | Solvent-free, short reaction times, wide substrate scope | researchgate.netacs.org |

Metal-Catalyzed Thiocyanation Strategies

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-heteroatom bonds, including the C-S bond in aryl thiocyanates. thieme-connect.com Various metals, including copper, cobalt, and iron, have been employed to catalyze the thiocyanation of aromatic precursors.

Copper-catalyzed methods are prominent in the synthesis of aryl thiocyanates. One notable approach is the aerobic oxidative cross-coupling of arylboronic acids with potassium thiocyanate (KSCN). organic-chemistry.org This reaction, often referred to as a Chan-Lam type reaction, typically utilizes a copper salt like copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst in the presence of a ligand and an oxidant, such as molecular oxygen. thieme-connect.comorganic-chemistry.orgthieme-connect.com For example, the reaction of o-tolylboronic acid with KSCN, catalyzed by Cu(OAc)₂, would yield 2-methylphenyl thiocyanate. This method is advantageous due to the ready availability of arylboronic acids and the relatively mild reaction conditions. thieme-connect.com Another copper-catalyzed approach involves the cross-coupling of aryl iodides with potassium thiocyanate using a CuI catalyst, 1,10-phenanthroline (B135089) as a ligand, and a tetraethylammonium (B1195904) iodide activator. researchgate.net Furthermore, copper has been shown to catalyze the direct ortho-thiocyanation of free anilines using ammonium thiocyanate as the thiocyanating source and tert-butyl hydroperoxide as the oxidant. rsc.org

| Catalyst System | Substrates | Key Features | Reference(s) |

| Cu(OAc)₂ / 4-methylpyridine (B42270) / O₂ | Arylboronic acids, KSCN | Mild conditions, avoids toxic reagents | thieme-connect.comorganic-chemistry.orgthieme-connect.com |

| CuI / 1,10-phenanthroline / Et₄NI | Aryl iodides, KSCN | Applicable for diverse aryl thiocyanates | researchgate.net |

| Copper catalyst / t-BuOOH | Free anilines, NH₄SCN | Direct ortho-C-H thiocyanation | rsc.org |

Cobalt catalysts have also been explored for C-H activation and functionalization reactions, which can be applied to thiocyanation. While specific examples for the direct thiocyanation to form this compound are less common in the provided search results, cobalt-catalyzed oxidative annulation and C-H amination of arenes demonstrate the potential of cobalt complexes in activating C-H bonds for further functionalization. nih.govnih.gov For instance, cobalt complexes can catalyze the reaction of nitrogen-containing arenes with alkynes, proceeding through C-H activation. nih.gov This principle could potentially be extended to thiocyanation reactions.

Iron, being an abundant and low-cost metal, is an attractive catalyst for organic transformations. Iron(III) chloride (FeCl₃) has been shown to be an effective Lewis acid catalyst for the regioselective para-thiocyanation of activated arenes using N-thiocyanatosaccharin. acs.orgnih.gov This method is characterized by fast reaction times and a broad substrate scope, including anisoles, phenols, and anilines. acs.org While this method favors para-substitution, its application to toluene would likely yield a mixture of ortho- and para-isomers. Another iron-catalyzed protocol uses anhydrous FeCl₃ to promote the electrophilic thiocyanation of various aromatic and heteroaromatic compounds with ammonium thiocyanate. thieme-connect.de

| Catalyst | Thiocyanating Agent | Substrates | Key Features | Reference(s) |

| Iron(III) chloride | N-thiocyanatosaccharin | Activated arenes (anisoles, phenols, anilines) | Fast reaction, regioselective (para) | acs.orgnih.gov |

| Anhydrous Iron(III) chloride | Ammonium thiocyanate | Indoles, oxindoles, arylamines | Simple, efficient | thieme-connect.de |

Metal-Catalyzed Thiocyanation Strategies

Nucleophilic Substitution Reactions in Thiocyanate Synthesis

Nucleophilic substitution stands as a cornerstone for the synthesis of aryl thiocyanates. This approach encompasses several key transformations, including the conversion of aryl diazonium salts, the reaction of halides with thiocyanate sources, and the thiocyanation of alcohols through C-O bond cleavage.

Conversion of Aryl Diazonium Salts

The Sandmeyer reaction is a well-established and traditional method for the synthesis of aryl thiocyanates from aryl diazonium salts. wikipedia.orgwikipedia.org This reaction involves the diazotization of a primary aromatic amine, such as o-toluidine (B26562), followed by treatment with a copper(I) thiocyanate salt. wikipedia.orgwikipedia.orggoogle.com The core of this transformation is a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org The process is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical. rsc.org This radical subsequently reacts with a copper(II) species to yield the final aryl thiocyanate and regenerate the copper(I) catalyst. rsc.org

The versatility of the Sandmeyer reaction is demonstrated by its applicability to a wide range of aryl amines, accommodating both electron-donating and electron-withdrawing substituents. researchgate.net Research has shown that aryl thiocyanates can be prepared in high to excellent yields by reacting dry arenediazonium o-benzenedisulfonimides with sodium thiocyanate in the presence of copper powder. researchgate.net Variations of this method have been developed to optimize reaction conditions and yields. For instance, the reaction can be performed in anhydrous acetonitrile at room temperature. researchgate.net

Table 1: Synthesis of Aryl Thiocyanates via Sandmeyer Reaction

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Arenediazonium o-benzenedisulfonimides | NaSCN, Cu powder | Anhydrous acetonitrile, 20-25 °C | Very good to excellent | researchgate.net |

| Arenediazonium tetrafluoroborates | CuSCN | Not specified | Moderate to excellent | rsc.org |

It's noteworthy that while the classic Sandmeyer reaction is catalyzed by copper, related transformations can be facilitated by other metal compounds. rsc.org

Reaction of Halides with Thiocyanate Sources

A common and direct route for the synthesis of organic thiocyanates involves the reaction of an alkyl or aryl halide with an alkali metal thiocyanate, such as sodium or potassium thiocyanate. wikipedia.org This nucleophilic substitution reaction is particularly effective for preparing alkyl thiocyanates from the corresponding alkyl halides in aqueous or alcoholic media. wikipedia.org For instance, isopropyl thiocyanate can be synthesized by treating isopropyl bromide with sodium thiocyanate in boiling ethanol. wikipedia.org

However, a competing reaction that can occur is the formation of the isomeric alkyl isothiocyanates. wikipedia.org The outcome of the reaction is often dependent on the nature of the substrate. Substrates that favor an SN1-type mechanism, like benzyl (B1604629) halides, have a higher tendency to form the isothiocyanate product. wikipedia.org

For the synthesis of aryl thiocyanates, such as this compound, from aryl halides, the reaction often requires a catalyst. Copper(I) iodide (CuI) has been shown to be an effective catalyst for the cross-coupling of aryl iodides with potassium thiocyanate (KSCN). researchgate.net The use of a ligand, such as 1,10-phenanthroline, can further enhance the reaction. researchgate.net Gold-catalyzed C-S cross-coupling reactions have also been developed, providing a method with high tolerance to air and moisture. nih.gov

Table 2: Synthesis of Thiocyanates from Halides

| Substrate | Thiocyanate Source | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Isopropyl bromide | NaSCN | Boiling ethanol | Alkyl thiocyanate | wikipedia.org |

| Aryl iodides | KSCN | CuI, 1,10-phenanthroline | Aryl thiocyanate | researchgate.net |

| Aryl iodides | Silver-based thionucleophiles | Gold catalyst | Aryl thiocyanate | nih.gov |

| Alkyl halides | Methyl thiocyanate | Quaternary phosphonium (B103445) salts | Alkyl thiocyanate | rsc.org |

Thiocyanation via C-O Bond Cleavage of Alcohols

The conversion of alcohols to thiocyanates represents another important synthetic strategy, proceeding through the cleavage of the C-O bond. organic-chemistry.orgtandfonline.comresearchgate.net This method avoids the need for preparing the corresponding halide first. A variety of reagents and conditions have been developed to facilitate this transformation.

One approach involves the use of sulfuryl fluoride (B91410) (SO₂F₂) to promote a one-step synthesis of thiocyanates from a broad range of alcohols using ammonium thiocyanate as the thiocyanating agent under mild conditions. organic-chemistry.org Another effective method utilizes a combination of triphenylphosphine, diethylazodicarboxylate, and ammonium thiocyanate. organic-chemistry.org

For primary alcohols, including substituted benzyl alcohols, a convenient one-pot conversion to the corresponding alkyl thiocyanates can be achieved using a polymer-supported thiocyanate ion promoted by cyanuric chloride in dimethylformamide. tandfonline.comresearchgate.net This method is highly selective for primary alcohols and provides high to excellent yields. tandfonline.comresearchgate.net However, sterically hindered alcohols tend to give low yields with this procedure. tandfonline.comresearchgate.net The reactivity order in some alcohol-to-halide conversions, which is a related C-O cleavage reaction, is tertiary > secondary > primary, highlighting the influence of alcohol structure on reactivity. youtube.comyoutube.com It is important to note that phenols are generally unreactive under these conditions due to the stronger sp² C-O bond. youtube.com

Table 3: Thiocyanation of Alcohols

| Alcohol Type | Reagents | Key Features | Reference |

|---|---|---|---|

| Broad range of alcohols | SO₂F₂, NH₄SCN | One-step, mild conditions | organic-chemistry.org |

| Primary, secondary, tertiary, and benzylic alcohols | Triphenylphosphine, DEAD, NH₄SCN | Versatile method | organic-chemistry.org |

| Primary alcohols (especially substituted benzyl alcohols) | Polymer-supported thiocyanate, cyanuric chloride/DMF | High selectivity for primary alcohols, high yields | tandfonline.comresearchgate.net |

| Allylic alcohols | K₂S₂O₈, NH₄SCN | Transition metal-free, radical process | rsc.org |

Synthesis from Isothiocyanate Intermediates and Related Pathways

Isothiocyanates serve as crucial intermediates in various synthetic pathways leading to a diverse array of sulfur- and nitrogen-containing compounds, including thiocyanates. These methods often involve the in situ generation and subsequent reaction of isothiocyanates.

Pathways Involving Thiocarbonyl Isothiocyanates

The synthesis of isothiocyanates, which can be precursors or isomers of thiocyanates, can be achieved from primary amines using thiocarbonyl transfer reagents like thiophosgene. mdpi.comchemrxiv.org A common laboratory method involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. organic-chemistry.org

More recent and convenient methods have been developed that avoid the use of highly toxic reagents like thiophosgene. One such approach uses chlorothionoformate as an efficient thiocarbonyl-transfer reagent. chemrxiv.org Another method involves the desulfurization of in situ generated dithiocarbamates using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). researchgate.net These methods are applicable to the synthesis of both aliphatic and aromatic isothiocyanates. nih.gov The synthesis of 2-Methylphenyl isothiocyanate, an isomer of this compound, has been reported from o-toluidine and carbon disulfide. chemicalbook.com

Table 4: Synthesis of Isothiocyanates

| Starting Material | Reagents | Intermediate | Key Features | Reference |

|---|---|---|---|---|

| Primary amines | Carbon disulfide, base | Dithiocarbamate salt | Classic method | organic-chemistry.org |

| Primary amines | Chlorothionoformate, NaOH | - | Avoids highly toxic reagents | chemrxiv.org |

| Primary amines | CS₂, Et₃N, DMT/NMM/TsO⁻ | Dithiocarbamate | Desulfuration of intermediate | researchgate.net |

| o-Toluidine | Carbon disulfide | - | Synthesis of 2-Methylphenyl isothiocyanate | chemicalbook.com |

Cyclization Reactions Utilizing Thiocyanate/Isothiocyanate Derivatives

Thiocyanate and isothiocyanate functionalities are valuable in the construction of various heterocyclic systems through cyclization reactions. These reactions often proceed via intramolecular nucleophilic attack or radical pathways.

For example, o-alkynylisocyanobenzenes can undergo a 6-endo cyclization triggered by the nucleophilic addition of ammonium thiocyanate to the isocyanide group, leading to the formation of 2-thiocyanato-3-substituted quinolines under metal-free, ambient conditions. elsevierpure.com

In another instance, a regio- and stereoselective addition of potassium thiocyanate to ynones can be achieved, and the resulting adducts can be transformed into thiazine-2-thione derivatives. rsc.org Furthermore, the thiocyanation of unactivated alkenes can be coupled with a cyclization step. An electrophotocatalytic method has been developed for the thiocyanation and cyclization of unactivated alkenes, leading to the synthesis of various nitrogen-containing heterocycles. acs.org This process involves the generation of a thiocyanato radical (•SCN) which adds to the alkene, followed by an intramolecular radical trapping cyclization. acs.org Similarly, ynamides can undergo a one-pot difunctionalization and cyclization promoted by a thiocyanate source to construct 2-thiocyanate indolines. rsc.org

These cyclization strategies highlight the utility of the thiocyanate group not just as a final product, but as a key reactive handle for building molecular complexity.

Green Chemistry Approaches in Thiocyanate Synthesis

The development of synthetic methodologies for thiocyanates has increasingly focused on aligning with the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by utilizing safer solvents, employing catalytic over stoichiometric reagents, minimizing waste, and using energy-efficient methods. youtube.com Such strategies are not only environmentally conscious but also often lead to improved efficiency, selectivity, and more economical production pathways.

Use of Green Catalysts and Reagents

A significant advancement in green thiocyanate synthesis is the replacement of hazardous reagents and stoichiometric promoters with more benign and efficient catalytic systems.

Silica Boron Sulfonic Acid (SBSA) in Aqueous Media

A highly efficient and green protocol for the regioselective thiocyanation of indoles and N,N-disubstituted anilines utilizes Silica Boron Sulfonic Acid (SBSA) as a recyclable catalyst. sapub.org This method employs potassium thiocyanate (KSCN) as the thiocyanating agent and hydrogen peroxide (H₂O₂) as a mild and environmentally friendly oxidant. The reaction proceeds in water, which is considered the most desirable green solvent due to its safety, non-toxicity, and availability. sapub.org The SBSA catalyst is heterogeneous, allowing for easy separation and reuse, which adds to the economic and environmental benefits of the process. In the absence of the SBSA catalyst, the reaction does not proceed, highlighting the catalyst's crucial role. sapub.org The optimal reactant ratio was found to be 1:3:4 for the substrate, KSCN, and H₂O₂ respectively. sapub.org

Table 1: SBSA-Catalyzed Thiocyanation of Various Arenes in Water

| Entry | Substrate | Time (minutes) | Yield (%) |

| 1 | Indole (B1671886) | 10 | 98 |

| 2 | 2-Methylindole | 10 | 98 |

| 3 | N,N-Dimethylaniline | 15 | 95 |

| 4 | N,N-Diethylaniline | 15 | 96 |

| 5 | Aniline | 30 | 80 |

Source: Data compiled from Sajjadifar, S. (2016). sapub.org

Iron(III) Chloride Catalysis

Iron(III) chloride (FeCl₃) has been identified as an effective, inexpensive, and relatively non-toxic Lewis acid catalyst for the regioselective C–H thiocyanation of activated arenes. acs.org This method uses N-thiocyanatosaccharin as a stable, electrophilic thiocyanating agent. The reaction is fast and efficient for a range of substrates, including biologically active molecules like metaxalone (B1676338) and estradiol (B170435) derivatives. acs.org The mild nature of this iron-catalyzed process also allows for one-pot tandem reactions, enabling dual functionalization of arene building blocks. acs.org

Cyanide-Free Reagents

To circumvent the high toxicity of traditional cyanating agents like metal cyanides, alternative reagents have been developed. One such approach involves using N-hydroxy-2-oxopropanimidoyl chloride as a latent cyanide transfer reagent for the synthesis of thiocyanates from thiols. chemistryviews.org This method proceeds via a two-step, one-pot process. The initial reaction of the reagent with a thiol is followed by a deacetylative C–C bond cleavage induced by diethylaminosulfur trifluoride (DAST) to release the thiocyanate product in moderate to good yields. chemistryviews.org

Solvent-Free and Alternative Solvent Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, leading to the development of solvent-free reactions and the use of benign alternatives like water.

Mechanochemical Synthesis

A mechanochemical method using ball-milling has been successfully developed for the thiocyanation of a wide variety of aryl compounds, including anilines, phenols, and indoles. nih.govacs.org This technique is performed under solvent-free conditions at room temperature, uses ammonium thiocyanate and ammonium persulfate as reagents, and employs silica as a grinding auxiliary. nih.gov The advantages of this method are significant: it avoids organic solvents, often has short reaction times, and frequently requires no product workup, resulting in moderate to excellent yields for numerous substrates. nih.gov Analysis of green metrics indicates it is a highly efficient and greener alternative to conventional solution-based methods. nih.govacs.org

Table 2: Mechanochemical Thiocyanation of Selected Aryl Compounds

| Entry | Substrate | Time (hours) | Yield (%) |

| 1 | Aniline | 2 | 96 |

| 2 | 2,6-Dimethylaniline | 3 | 92 |

| 3 | Phenol | 2 | 85 |

| 4 | Anisole | 3 | 78 |

| 5 | Indole | 2 | 94 |

Source: Data compiled from Cano, I., et al. (2020). nih.gov

Solvent-Free Lewis Acid Catalysis

A simple and mild solvent-free method for the thiocyanation of phenols and various ketones has been developed using aluminum chloride (AlCl₃) and ammonium thiocyanate (NH₄SCN). researchgate.net This methodology provides para-thiocyanated phenols in good to excellent yields at 70°C and is also effective for the α-thiocyanation of ketones. researchgate.net

Energy-Efficient Methodologies

The use of alternative energy sources like ultrasound can significantly enhance reaction rates, reduce reaction times, and improve energy efficiency compared to conventional heating.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been effectively used to promote the thiocyanation of various aromatic and heteroaromatic compounds. nih.govsigmaaldrich.com In one such method, the reaction is carried out in a methanol (B129727) solution with ammonium thiocyanate (NH₄SCN) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. nih.gov The use of a 24 kHz ultrasonic probe significantly accelerates the reaction compared to traditional reflux conditions. The rate of reaction is also influenced by the electron-donating ability of the aromatic substrate. nih.gov This technique has also been applied to the synthesis of α-thiocyanoketones from enaminones at room temperature, demonstrating the versatility of ultrasound in promoting C-C bond cleavage and subsequent thiocyanation. acs.orgnih.gov

Table 3: Ultrasound-Assisted Thiocyanation of Aromatic Compounds with DDQ

| Entry | Substrate | Time (minutes) | Yield (%) |

| 1 | Aniline | 3 | 90 |

| 2 | N-Methylaniline | 3 | 92 |

| 3 | N,N-Dimethylaniline | 2 | 95 |

| 4 | Indole | 2 | 94 |

| 5 | 2-Methylindole | 2 | 95 |

Source: Data compiled from Memarian, H. R., et al. (2008). nih.gov

Mechanistic Investigations of Thiocyanation Reactions Relevant to 2 Methylphenyl Thiocyanate

Radical Reaction Pathways and Intermediate Species

Radical-based thiocyanation reactions involve the generation of the thiocyanate (B1210189) radical (•SCN) or related radical species as the key reactive intermediate. nih.govresearchgate.net These reactions are often initiated by chemical oxidants, photolysis, or electrochemistry. nih.govresearchgate.net The process typically begins with the single-electron transfer (SET) oxidation of a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). nih.gov

Once formed, the thiocyanate radical can add to an aromatic ring like toluene (B28343). This addition generates a radical intermediate which can then be oxidized to a carbocation, followed by deprotonation to yield the final aryl thiocyanate product. Another possibility involves the formation of thiocyanogen (B1223195), (SCN)₂, from the dimerization of two thiocyanate radicals. researchgate.netresearchgate.net Thiocyanogen can then participate in subsequent reactions. Photocatalytic methods, often using organic dyes like Eosin Y or Rose Bengal under visible light, have become a common way to initiate these radical processes, using air or oxygen as a green terminal oxidant. nih.gov

Role of Radical Inhibitors in Elucidating Mechanisms

To determine whether a thiocyanation reaction proceeds via a radical mechanism, radical inhibitors or scavengers are frequently employed in control experiments. These substances can intercept and quench radical intermediates, thereby inhibiting or completely stopping the reaction. The use of radical scavengers provides strong evidence for the involvement of a radical pathway.

A series of mechanistic validation experiments, including the use of radical inhibitors, has indicated that certain thiocyanation reactions proceed through a radical process. researchgate.net For instance, in photocatalytic systems, the addition of a radical scavenger would be expected to significantly decrease the yield of the thiocyanato product if the reaction is indeed radical-based.

Oxidant-Mediated Radical Generation (e.g., Persulfates, Oxone, Cerium(IV) Ammonium Nitrate)

Various oxidants are capable of generating the thiocyanate radical from the thiocyanate anion (SCN⁻), initiating radical thiocyanation pathways.

Persulfates : Potassium persulfate (K₂S₂O₈) is used as an oxidant in the presence of a copper catalyst for the thiocyanation of quinolines. mdpi.com The persulfate ion is believed to oxidize the thiocyanate ion to the thiocyanate radical.

Oxone : Oxone, a stable and versatile oxidant containing potassium peroxymonosulfate (B1194676) (KHSO₅), is used for the thiocyanation of various aromatic and heteroaromatic compounds, including indoles and anilines. acs.orgresearchgate.net In these reactions, Oxone oxidizes ammonium thiocyanate to generate the reactive thiocyanating species, which can involve the thiocyanate radical. oup.comoup.com The reaction of 1,1-disubstituted olefins with Oxone and ammonium thiocyanate in methanol (B129727) leads to 1-methoxy-2-thiocyano adducts, with product distributions being highly dependent on the oxidant and solvent. oup.com

Cerium(IV) Ammonium Nitrate (CAN) : CAN is a powerful single-electron oxidant widely used in organic synthesis. wikipedia.orgarkat-usa.org It can oxidize thiocyanate ions to generate the thiocyanate radical. researchgate.netingentaconnect.com CAN has been employed for the thiocyanation of various substrates, including the α-thiocyanation of enolizable ketones and the functionalization of electron-rich double bonds and aromatic compounds. ingentaconnect.com The reaction typically involves the one-electron oxidation of the SCN⁻ anion by Ce(IV), which is reduced to Ce(III). wikipedia.org

Table 1: Oxidants Used in Radical Thiocyanation

| Oxidant | Thiocyanate Source | Substrate Type | Reference |

| Potassium Persulfate (K₂S₂O₈) | KSCN | Quinolines | mdpi.com |

| Oxone (KHSO₅) | NH₄SCN | Indoles, Anilines, Pyrroles | acs.org |

| Cerium(IV) Ammonium Nitrate (CAN) | NH₄SCN | Enolizable Ketones, Alkenes | ingentaconnect.com |

Nucleophilic Attack Mechanisms

Nucleophilic substitution is a fundamental pathway for synthesizing thiocyanates, particularly alkyl thiocyanates. wikipedia.org This mechanism involves the thiocyanate anion (SCN⁻), a potent nucleophile, attacking an electrophilic carbon center and displacing a leaving group. organic-chemistry.org While highly common for alkyl halides and sulfonates, its application to the direct synthesis of aryl thiocyanates like 2-methylphenyl thiocyanate from an unactivated aryl halide is challenging due to the lower reactivity of aryl halides in traditional SₙAr reactions.

However, kinetic studies of nucleophilic aromatic substitution with the thiocyanate anion have been performed on highly activated systems, such as 2,4-dinitrohalobenzenes. rsc.org In these cases, the reaction follows a pseudo-first-order kinetic equation, where the rate-determining step is typically the nucleophilic attack on the aromatic substrate. rsc.org The synthesis of thiocyanate-based ionic liquids through the reaction of 1-methylimidazole (B24206) with alkyl thiocyanates also proceeds via a nucleophilic (Sₙ2) mechanism. acs.org Furthermore, the reaction of elemental sulfur and polysulfides with cyanide to form thiocyanate has been studied computationally, revealing pathways involving nucleophilic attack. nih.gov

Electrophilic Thiocyanation Mechanisms

Electrophilic aromatic thiocyanation is a primary and highly effective method for introducing a thiocyanate group onto an aromatic ring, such as toluene. nih.govacs.org This mechanism involves an electrophilic thiocyanating agent that attacks the electron-rich aromatic ring. nih.gov The reaction typically proceeds via a classic electrophilic aromatic substitution pathway, involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

A variety of bench-stable, electrophilic N-thiocyanating reagents have been developed to make this process more practical and safer than historical methods using thiocyanogen. nih.gov These include:

N-Thiocyanatosuccinimide (NTS) nih.gov

N-Thiocyanatosaccharin researchgate.netnih.govorganic-chemistry.org

N-Thiocyanato-dibenzenesulfonimide rsc.org

These reagents can be activated by Lewis acids, such as iron(III) chloride (FeCl₃), which enhances their electrophilicity. nih.govorganic-chemistry.org The Lewis acid coordinates to the nitrogen or oxygen atom of the reagent, making the sulfur atom of the thiocyanate group more electron-deficient and thus a stronger electrophile. For a substrate like toluene, the methyl group is an ortho-, para-director, leading to a mixture of this compound and 4-methylphenyl thiocyanate. The reaction with N-thiocyanatosaccharin catalyzed by FeCl₃ is often fast, with high yields and excellent para-selectivity for many activated arenes. acs.orgorganic-chemistry.org

Kinetic Studies and Reaction Order Analysis

Kinetic studies provide quantitative insight into reaction mechanisms by determining the rate law and the influence of reactant concentrations on the reaction rate.

In the electrophilic thiocyanation of arenes catalyzed by iron(III) triflimide, kinetic studies have revealed different mechanistic behaviors depending on the substrate. For electron-deficient arenes, the reaction is catalyzed solely by the iron catalyst. In contrast, with electron-rich arenes, an autocatalytic mechanism promoted by the Lewis basic product was observed. acs.org

Kinetic analysis of the reaction between ferric ion (Fe³⁺) and thiocyanate ion (SCN⁻) to form the ferric thiocyanate complex showed a rate law that was dependent on the concentrations of both Fe³⁺ and SCN⁻, as well as being inversely dependent on the hydrogen ion concentration. williams.edu

For nucleophilic aromatic substitution reactions under phase-transfer catalysis, reactions with thiocyanate follow pseudo-first-order kinetics, with the observed rate constant being linearly related to the nucleophile concentration in the organic phase. rsc.org

Studies on the synthesis of ionic liquids from methylimidazole and alkyl thiocyanates found that a longer alkyl chain on the thiocyanate leads to a significantly slower rate constant and a higher activation energy. acs.org

Table 2: Kinetic Findings in Thiocyanation Reactions

| Reaction Type | System | Key Kinetic Finding | Reference |

| Electrophilic | Arene thiocyanation with N-(arylthio)succinimides/Fe(NTf₂)₃ | Autocatalytic mechanism for electron-rich arenes | acs.org |

| Complex Formation | Fe³⁺ + SCN⁻ | Rate is proportional to [Fe³⁺][SCN⁻]/[H⁺] | williams.edu |

| Nucleophilic (SₙAr) | 2,4-Dinitrohalobenzene + SCN⁻ (PTC) | Pseudo-first-order, rate proportional to [SCN⁻] in organic phase | rsc.org |

| Nucleophilic (Sₙ2) | Methylimidazole + Alkyl Thiocyanate | Rate constant decreases significantly with longer alkyl chain | acs.org |

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. nih.govnih.govnih.gov These studies can map potential energy surfaces, identify transition states, and calculate the energies of intermediates for different proposed pathways.

DFT calculations have been used to study the electrochemical oxidation of the thiocyanate anion. The studies explored how modifications to catalysts impact the oxidation process and the subsequent formation of the (SCN)₂ dimer, which is considered a key intermediate. nih.gov

Computational studies have also investigated the direct interactions between the thiocyanate ion and model peptides to understand its role as a protein denaturant, revealing its ability to form both hydrogen bonds and strong van der Waals interactions. nih.gov

Computational and Theoretical Studies of 2 Methylphenyl Thiocyanate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. This method is favored for its balance of accuracy and computational efficiency, making it ideal for studying molecules like 2-Methylphenyl thiocyanate (B1210189). A typical DFT study would involve selecting an appropriate functional (such as B3LYP or M06-2X) and a basis set (like 6-31G* or cc-pVTZ) to accurately model the system's quantum mechanical behavior.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically alter the molecule's geometry to find the arrangement with the lowest possible energy, known as the ground state. For 2-Methylphenyl thiocyanate, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the potential for rotation around the C(phenyl)-S bond and the C-S-C-N linkage. By systematically rotating these bonds and performing energy calculations, a potential energy surface can be mapped out. This analysis would identify the most stable conformer(s) and the energy barriers for converting between them. The presence of the methyl group at the ortho position introduces steric hindrance, which would significantly influence the preferred orientation of the thiocyanate group relative to the phenyl ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative, as specific published values are unavailable.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(phenyl)-S | ~1.78 Å |

| Bond Length | S-C(N) | ~1.69 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | C(phenyl)-S-C(N) | ~101.5° |

| Dihedral Angle | C-C-S-C | ~±90° |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the phenyl ring and the sulfur atom, while the LUMO would be expected to have significant character on the antibonding π* orbital of the thiocyanate group.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative, as specific published values are unavailable.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map is color-coded to show different regions of electrostatic potential:

Red: Regions of high electron density and negative potential, indicating sites susceptible to electrophilic attack. In this compound, this would be concentrated around the nitrogen atom of the thiocyanate group.

Blue: Regions of low electron density and positive potential, indicating sites susceptible to nucleophilic attack. These areas would be found around the hydrogen atoms of the phenyl ring and methyl group.

Green: Regions of neutral potential.

The MEP map would clearly illustrate the electron-rich nitrogen atom as the primary site for interactions with electrophiles and hydrogen-bond donors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization, which is the spreading of electron density over several atoms, and hyperconjugation, which involves stabilizing interactions between filled and empty orbitals.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: Calculating the vibrational frequencies corresponds to predicting the molecule's infrared (IR) and Raman spectra. A key feature for this compound would be the strong stretching frequency of the nitrile (C≡N) group, typically appearing around 2140-2160 cm⁻¹. Calculations would also predict the frequencies for C-H, C-S, and phenyl ring vibrations.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C are also possible. By using methods like the Gauge-Independent Atomic Orbital (GIAO) method, the chemical environment of each nucleus can be modeled to predict its resonance frequency. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound (Note: This data is illustrative, as specific published values are unavailable.)

| Spectroscopy Type | Key Feature | Predicted Value |

|---|---|---|

| IR Vibrational Frequency | ν(C≡N) | ~2155 cm⁻¹ |

| ¹³C NMR | δ(SCN) | ~110 ppm |

| ¹H NMR | δ(CH₃) | ~2.4 ppm |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the electronic excited states of molecules. It is widely employed to simulate and interpret ultraviolet-visible (UV-Vis) absorption spectra. The method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For this compound, a TD-DFT calculation would provide:

Maximum Absorption Wavelength (λmax) : The wavelength at which the molecule absorbs light most strongly.

Oscillator Strength (f) : A dimensionless quantity that represents the intensity of an electronic transition.

Nature of Transitions : Identification of the molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π*).

This information is vital for understanding the photophysical properties of the compound and for interpreting experimental spectroscopic data.

Hypothetical TD-DFT Data Table: This table is a template showing how TD-DFT results for this compound would be displayed. The values are purely illustrative.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | Value | Value | HOMO → LUMO |

| S2 | Value | Value | HOMO-1 → LUMO |

| S3 | Value | Value | HOMO → LUMO+1 |

Ab Initio Computational Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods solve the electronic Schrödinger equation to provide highly accurate information about molecular structure, energy, and properties. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

An ab initio study of this compound could be used to accurately determine:

Molecular Geometry : Precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies : To predict the infrared (IR) and Raman spectra of the molecule.

Thermochemical Properties : Such as enthalpy of formation and Gibbs free energy.

These high-level calculations serve as a benchmark for less computationally expensive methods like DFT and are essential for obtaining a definitive understanding of the molecule's intrinsic properties.

Validation: Comparison of Theoretical Predictions with Experimental Data

A crucial step in any computational study is the validation of theoretical results against experimental data. This comparison serves to confirm the accuracy and appropriateness of the chosen computational methods and basis sets.

For this compound, this would involve:

Spectra Comparison : The simulated UV-Vis spectrum from TD-DFT calculations would be compared with an experimentally measured spectrum. Similarly, theoretical vibrational frequencies from ab initio or DFT calculations would be compared to experimental IR and Raman spectra.

Structural Comparison : Calculated geometric parameters could be compared with data from X-ray crystallography if a crystal structure is available.

Good agreement between theoretical and experimental data builds confidence in the computational model, allowing it to be used for further predictions of reactivity and properties that may be difficult to measure experimentally. Without available experimental data for this compound in the literature, such a direct validation is not currently possible.

Reactivity and Chemical Transformations of 2 Methylphenyl Thiocyanate

Conversion to Other Sulfur-Containing Functional Groups

The thiocyanate (B1210189) group in 2-methylphenyl thiocyanate can be readily converted into several other important sulfur-containing functional groups, including thiols, thioethers, disulfides, thioesters, and thiocarbamates. These transformations significantly broaden the synthetic utility of this compound.

Formation of Thiols

The reduction of this compound provides a direct route to 2-methylbenzenethiol, a valuable synthetic intermediate and odorant. scbt.com Various reducing agents can be employed for this transformation. A common laboratory method involves the use of reducing metal-acid combinations or metal hydrides. Another effective method is the use of sodium in liquid ammonia.

Table 1: Selected Methods for the Reduction of Aryl Thiocyanates to Thiols

| Reagent System | General Reaction Conditions | Product | Reference |

| Zn/HCl | Acidic, aqueous media | Aryl thiol | General Method |

| LiAlH₄ | Anhydrous ether or THF | Aryl thiol | General Method |

| Na/NH₃(l) | Low temperature (-78 °C) | Aryl thiol | General Method |

Note: While these are general methods for aryl thiocyanates, they are expected to be effective for the reduction of this compound to 2-methylbenzenethiol.

Synthesis of Thioethers and Disulfides

This compound can serve as a precursor for the synthesis of thioethers (sulfides) and disulfides.

Thioethers: The most common route to 2-methylphenyl thioethers involves the initial conversion of this compound to 2-methylbenzenethiol, which is then reacted with an alkyl halide or another suitable electrophile. acsgcipr.orgorganic-chemistry.org This is a standard Williamson-type ether synthesis, adapted for sulfur nucleophiles. acsgcipr.org Alternatively, direct reaction of this compound with organometallic reagents like Grignard reagents or organolithiums can potentially lead to the formation of thioethers, although this can be complicated by competing reactions at the cyano group. mdpi.comwikipedia.orglibretexts.org

Disulfides: Symmetrical disulfides, such as bis(2-methylphenyl) disulfide, can be prepared from this compound under basic conditions or by using specific reducing agents that favor dimerization. organic-chemistry.org The reaction of organic thiocyanates with sodium in silica (B1680970) gel is one such method that yields symmetrical disulfides. organic-chemistry.org The more common route, however, is the mild oxidation of the corresponding thiol, 2-methylbenzenethiol, using oxidants like iodine or air. nih.govchemrxiv.org

Table 2: Synthesis of Thioethers and Disulfides from this compound Precursors

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2-Methylbenzenethiol | Alkyl Halide (R-X), Base | 2-Methylphenyl thioether (o-Tol-S-R) | Nucleophilic Substitution | acsgcipr.org |

| This compound | Na/Silica Gel | Bis(2-methylphenyl) disulfide | Reductive Coupling | organic-chemistry.org |

| 2-Methylbenzenethiol | I₂, Base or Air (O₂) | Bis(2-methylphenyl) disulfide | Oxidation | nih.govchemrxiv.org |

Generation of Thioesters and Thiocarbamates

The thiocyanate functionality is a useful entry point for the synthesis of thioesters and thiocarbamates.

Thiocarbamates: Aryl thiocyanates can be directly converted to thiocarbamates through the Riemschneider thiocarbamate synthesis. nih.gov This reaction involves treating the aryl thiocyanate with a strong acid, followed by hydrolysis with ice water. nih.gov For this compound, this would yield an S-(2-methylphenyl) thiocarbamate. It is noted that the efficiency of this reaction can be lower for ortho-substituted aryl thiocyanates. nih.gov

Thioesters: The synthesis of thioesters from this compound typically proceeds via the intermediate 2-methylbenzenethiol. The thiol can then be acylated using an acid chloride, anhydride, or a carboxylic acid in the presence of a coupling agent to form the corresponding S-(2-methylphenyl) thioester.

Table 3: Synthesis of Thiocarbamates and Thioesters from this compound

| Starting Material | Reagent(s) | Product | Reaction Name/Type | Reference |

| This compound | 1. H₂SO₄2. H₂O (ice) | S-(2-methylphenyl) thiocarbamate | Riemschneider synthesis | nih.gov |

| 2-Methylbenzenethiol | Acyl Chloride (RCOCl) | S-(2-methylphenyl) thioester (o-Tol-S-COR) | Acylation | General Method |

Derivatization to Sulfur Heterocycles

This compound can be a starting material for the synthesis of sulfur-containing heterocycles, most notably benzothiophenes. chemicalbook.comnih.govorganic-chemistry.org This transformation typically involves multiple steps. For instance, the thiocyanate can be converted to 2-methylbenzenethiol, which can then undergo reactions to build the thiophene (B33073) ring. One approach involves the reaction of the corresponding thioanisole (B89551) derivative (which can be prepared from the thiol) with an alkyne, followed by an electrophilic cyclization. nih.gov The synthesis of benzothiophenes can also be achieved via the reaction of aryl sulfides with various reagents under cyclization conditions. chemicalbook.com

Functional Group Compatibility and Regio/Chemoselectivity in Reactions

The reactivity of this compound is influenced by the interplay between the thiocyanate group and the methyl-substituted aromatic ring.

Functional Group Compatibility: In reactions targeting the thiocyanate group, the compatibility with other functional groups on the aromatic ring or in the reacting partner is a key consideration. For instance, in the reduction of the thiocyanate to a thiol, strongly acidic or basic conditions might affect other sensitive functional groups. The choice of a mild and selective reducing agent is therefore crucial. Similarly, in nucleophilic substitution reactions at the thiocyanate sulfur or carbon, the presence of other electrophilic sites in the molecule could lead to side reactions. Many modern synthetic methods, such as those employing microwave irradiation or specific catalysts, offer improved functional group tolerance. organic-chemistry.org

Chemoselectivity: The thiocyanate group is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. In reactions with electrophiles, the formation of thiocyanates (R-SCN) versus isothiocyanates (R-NCS) is a key aspect of chemoselectivity. The outcome is influenced by factors such as the nature of the electrophile (hard vs. soft acid-base principles), the solvent, and the counter-ion. Generally, softer electrophiles favor attack at the softer sulfur atom, leading to thiocyanates, while harder electrophiles favor attack at the harder nitrogen atom. rsc.org In the reactions of this compound itself, the thiocyanate moiety presents multiple electrophilic sites: the cyano carbon, the sulfur atom, and the aromatic ring. Nucleophilic attack can potentially occur at any of these sites, and the chemoselectivity of such reactions is dependent on the nature of the nucleophile and the reaction conditions.

Cyclization Reactions Involving the Thiocyanate Moiety

The thiocyanate group can participate in cyclization reactions to form heterocyclic systems. A prominent example is the intramolecular cyclization of appropriately substituted aryl thiocyanates to form benzothiophenes and other related sulfur heterocycles. chemicalbook.comnih.gov For instance, a derivative of this compound bearing a suitable side chain with an electrophilic or nucleophilic center could undergo intramolecular cyclization.

A well-established reaction that involves the thiocyanate group is the Riemschneider thiocarbamate synthesis, which proceeds through a cyclization-like mechanism involving the addition of an alcohol or alkene to the thiocyanate under acidic conditions to form an N-substituted thiocarbamate. nih.gov While this is an intermolecular reaction, it highlights the ability of the thiocyanate group to participate in addition-cyclization type processes.

Furthermore, the conversion of aryl thiocyanates to other functional groups can be the first step in a tandem reaction sequence leading to cyclized products. For example, the reduction to a thiol followed by reaction with a dielectrophile can lead to the formation of various sulfur-containing rings.

Applications of 2 Methylphenyl Thiocyanate in Organic Synthesis

Role as a Synthetic Precursor for Complex Organic Molecules

2-Methylphenyl thiocyanate (B1210189) serves as a crucial starting material for the synthesis of a variety of complex organic molecules, particularly those with biological significance. The thiocyanate group can be readily transformed into other functional groups, making it a strategic linchpin in multi-step synthetic sequences.

One notable application is in the synthesis of substituted indolizine (B1195054) derivatives. For instance, in the development of novel photocatalytic methods, the trifluoromethylthio group can be introduced into indolizine scaffolds. While the direct precursor might be N-((trifluoromethyl)thio)saccharin, the underlying chemistry showcases the importance of functionalized aryl building blocks in creating complex heterocyclic systems. In one study, various substituted indolizines were synthesized, including a 6-methyl-2-(p-tolyl)-3-((trifluoromethyl)thio)indolizine, which was obtained in an 80% yield. acs.org This highlights the compatibility of the tolyl moiety, a close structural relative of the 2-methylphenyl group, in such transformations, suggesting the potential for 2-methylphenyl thiocyanate to be used in similar late-stage functionalizations to access biologically relevant molecules. acs.org

The synthesis of 3-(arylthio)indoles provides another example of the utility of aryl thiocyanates. These compounds are of interest due to their presence in biologically active molecules. thieme-connect.de A general method for their synthesis involves the reaction of metalated indoles with aryl sulfenyl chlorides or related electrophiles. While not directly employing this compound, these syntheses underscore the importance of the arylthio- moiety, which can be derived from the corresponding thiocyanate, in constructing these complex indole (B1671886) derivatives. thieme-connect.de

Building Block for Organosulfur Compounds

The most direct application of this compound is as a building block for a diverse range of organosulfur compounds. The thiocyanate group is a versatile handle that can be manipulated to generate various sulfur-containing functional groups and heterocyclic systems. nih.gov

Aryl thiocyanates are key intermediates in the synthesis of various sulfur-containing aromatic compounds. nih.gov For example, they can be used to synthesize aryl thioethers, which are important structural motifs in many pharmaceutical and agricultural chemicals. nih.gov Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds, and while often employing thiols, the underlying principles can be extended to thiocyanate precursors. nih.gov

Furthermore, aryl thiocyanates are instrumental in the synthesis of sulfur-containing heterocycles, which are prevalent in medicinal chemistry. nih.gov For instance, the synthesis of thiophene (B33073) derivatives, a privileged scaffold in drug discovery, can be achieved through multi-component reactions involving sources of sulfur. nih.gov While elemental sulfur is often used, the reactivity of aryl thiocyanates can be harnessed for the construction of more complex, substituted thiophenes.

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. Aryl thiocyanates, including this compound, can participate in such reaction cascades to generate structurally diverse heterocyclic libraries.

One area where this is particularly relevant is in the synthesis of thiophene and pyrimidine-based heterocycles. Microwave-assisted multi-component reactions involving isothiocyanates (which can be isomeric with or derived from thiocyanates) have been developed for the rapid synthesis of thiophene derivatives. rsc.org Similarly, one-pot multi-component reactions are widely used for the synthesis of pyrano[2,3-d]pyrimidine cores, which are found in many biologically active compounds. katwacollegejournal.com Although these examples may not directly use this compound as the starting material, they demonstrate the potential for the thiocyanate functionality to be incorporated into complex MCRs for the efficient construction of heterocyclic systems.

The synthesis of 2-aminobenzothiazoles, another important class of heterocyclic compounds with a wide range of biological activities, can be achieved through reactions involving aryl isothiocyanates. rsc.orgkatwacollegejournal.com These can be accessed from the corresponding aryl thiocyanates. For example, a metal-free synthesis of 2-aminobenzothiazoles has been reported through the addition of aminyl radicals to aryl isothiocyanates. rsc.org This highlights a pathway where 2-methylphenyl isothiocyanate, and by extension this compound, could be a valuable precursor.

Coordination Chemistry of Aryl Thiocyanates, Including 2 Methylphenyl Thiocyanate Ligand Potential

Thiocyanate (B1210189) as an Ambidentate Ligand: N-bonding vs. S-bonding Isomerism

The thiocyanate ion is a classic example of an ambidentate ligand, as it possesses two potential donor atoms: nitrogen and sulfur. wikipedia.orgalevelchemistry.co.uk This duality allows it to bind to a metal center in two primary ways, resulting in linkage isomerism:

N-bonding (Isothiocyanato): The ligand coordinates through the nitrogen atom (M-NCS).

S-bonding (Thiocyanato): The ligand coordinates through the sulfur atom (M-SCN). tiwariacademy.com

The preferred coordination mode is influenced by a combination of factors, most notably the principle of Hard and Soft Acids and Bases (HSAB). acs.orgchegg.com Hard metal ions, which are typically small and less polarizable, show a preference for the hard nitrogen donor atom. wikipedia.org Conversely, soft metal ions, which are larger and more polarizable, tend to bond with the soft sulfur donor atom. acs.org Borderline metal ions can exhibit either bonding mode, often influenced by other factors such as steric hindrance and the electronic nature of other ligands present in the coordination sphere. researchgate.net For instance, the M-N-C linkage is typically close to linear (around 180°), while the M-S-C linkage is bent (around 100°), a difference that can be sterically significant. wikipedia.orgwikipedia.org

The solvent and counter-ions can also play a role in determining the coordination mode by modifying the electronic environment. researchgate.netacs.org

Synthesis and Characterization of Metal Complexes with Thiocyanate Ligands

Metal complexes containing the thiocyanate ligand are generally synthesized through ligand substitution reactions, where a metal salt is reacted with a source of thiocyanate ions, such as potassium thiocyanate or ammonium (B1175870) thiocyanate. wikipedia.org An alternative, less common method involves the oxidative addition of thiocyanogen (B1223195) ((SCN)₂) to a low-valent metal complex. wikipedia.org

The characterization of these complexes relies heavily on spectroscopic techniques, particularly infrared (IR) spectroscopy, which is highly effective in distinguishing between the N-bonded and S-bonded isomers. The stretching frequency of the C-N bond (ν(CN)) is a key diagnostic tool.

| Coordination Mode | ν(C-N) / cm⁻¹ | ν(C-S) / cm⁻¹ | δ(NCS) / cm⁻¹ |

|---|---|---|---|

| Ionic (Free SCN⁻) | ~2050 | ~745 | ~470 |

| N-bonded (Isothiocyanato) | 2080-2120 | 780-860 | 470-490 |

| S-bonded (Thiocyanato) | 2100-2130 | 680-740 | 410-460 |

| Bridging (M-SCN-M') | > 2130 | 700-800 | - |

Data compiled from various sources. actachemscand.orgresearchgate.netrsc.orgiupac.org

Homoleptic and Mixed-Ligand Complexes

Thiocyanate can form both homoleptic and mixed-ligand complexes. Homoleptic complexes contain only thiocyanate as the ligand. wikipedia.org Examples include the octahedral [Cr(NCS)₆]³⁻ and the tetrahedral [Co(NCS)₄]²⁻. wikipedia.org S-bonded homoleptic complexes are less common but include species like [Pd(SCN)₄]²⁻ and [Pt(SCN)₆]²⁻. wikipedia.org

Mixed-ligand complexes , which are more common, feature thiocyanate alongside other ligands. wikipedia.org A well-known example is Reinecke's salt, NH₄[Cr(NCS)₄(NH₃)₂]. wikipedia.org The nature of the other ligands can significantly influence the bonding mode of the thiocyanate.

Linkage Isomerism in Thiocyanate Coordination

Linkage isomerism arises when an ambidentate ligand like thiocyanate coordinates to a metal through different atoms. tiwariacademy.comacs.orglibretexts.org The classic example is the cobalt(III) complex [Co(NH₃)₅(SCN)]²⁺, which can exist as the N-bonded (isothiocyanato) or the S-bonded (thiocyanato) isomer. wikipedia.orgtiwariacademy.com Often, one isomer is kinetically favored while the other is thermodynamically more stable. For instance, [Co(NH₃)₅(SCN)]²⁺ is the kinetic product, which then converts to the more stable thermodynamic product, [Co(NH₃)₅(NCS)]²⁺. wikipedia.org

Bridging Coordination Modes of Thiocyanate

The thiocyanate ligand can also act as a bridge, linking two or more metal centers. wikipedia.org Several bridging modes have been identified:

End-to-end (μ₁‚₃-NCS): This is the most common bridging mode, where the nitrogen atom coordinates to one metal and the sulfur atom to another (M-NCS-M'). mdpi.com

End-on (μ₁‚₁-NCS): Both metal centers are bridged by the same atom, typically nitrogen.

μ₁‚₁‚₃-Bridging: The ligand bridges three metal centers. mdpi.com

These bridging capabilities are fundamental to the formation of coordination polymers.

Structural Analysis of Metal-Thiocyanate Coordination Polymers

The ability of the thiocyanate ligand to bridge metal ions facilitates the construction of coordination polymers with diverse dimensionalities, including 1D chains, 2D layers, and 3D frameworks. sfu.canih.govsfu.ca The final structure is dictated by the coordination preferences of the metal ion, the presence of ancillary ligands, and the synthetic conditions. sfu.ca For example, the reaction of AgNO₃ with NH₄SCN and 4-benzoyl pyridine can yield either a 2D polymer with µ₁‚₁‚₃-bridging thiocyanate or a 1D chain with mixed µ₁‚₁ and µ₁‚₃ bridging modes, depending on the reaction conditions. mdpi.com

Theoretical Studies on Coordination Modes and Complex Stability

Theoretical methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the intricacies of thiocyanate coordination. researchgate.netacs.org These computational studies can predict the relative stabilities of N- and S-bonded isomers and rationalize the factors governing the preferred coordination mode. researchgate.net DFT calculations can elucidate the electronic structure of the metal-ligand bond and help interpret experimental data, such as vibrational spectra. rsc.org For example, calculations on dinitrosyl iron complexes showed a preference for the Fe-NCS linkage over Fe-SCN by approximately 6 kcal/mol. researchgate.net Such theoretical insights are crucial for designing new coordination compounds with specific properties and for understanding the mechanisms of their formation. acs.org

Conclusion and Future Research Directions

Summary of Key Research Findings Pertaining to 2-Methylphenyl Thiocyanate (B1210189) and Aryl Thiocyanates

Aryl thiocyanates, including 2-methylphenyl thiocyanate, are recognized as exceptionally valuable building blocks in organic chemistry. nih.govjchemlett.comnih.gov They serve as crucial intermediates for the synthesis of a wide array of sulfur-containing compounds such as thiophenols, thioethers, disulfides, and trifluoromethyl thioethers. nih.govjchemlett.comnih.gov The versatility of the thiocyanate functional group (R-SCN) allows it to be transformed into other important moieties, making it a cornerstone in the construction of complex molecules, including those with potential biological activity. nih.govresearchgate.net

Key research findings in the synthesis of aryl thiocyanates have evolved significantly from traditional methods.

Classical Methods : The Sandmeyer reaction, involving the reaction of diazonium salts with copper(I) thiocyanate, has been a long-standing method for producing aryl thiocyanates. wikipedia.org

Cross-Coupling Reactions : Modern synthetic chemistry has introduced more efficient protocols. Copper-catalyzed cross-coupling of arylboronic acids with potassium thiocyanate (KSCN) under aerobic conditions has been established as a practical route. organic-chemistry.org This methodology is tolerant of various functional groups, although its efficiency can be reduced by strong electron-withdrawing groups. organic-chemistry.org Gold-catalyzed C–S cross-coupling reactions have also been developed, offering high tolerance to air and moisture. acs.org

Direct C-H Functionalization : To enhance atom and step economy, direct C-H bond thiocyanation of aromatic compounds has emerged as a powerful strategy. jchemlett.com Methods utilizing ammonium (B1175870) thiocyanate with various oxidants or catalysts have been successfully applied to electron-rich arenes and heterocycles. jchemlett.comresearchgate.net

Electrochemical and Mechanochemical Synthesis : Recent advancements have focused on greener and more sustainable approaches. Electrochemical methods that generate the SCN electrophile in situ avoid chemical oxidant waste. researchgate.net Similarly, mechanochemical thiocyanation via ball-milling offers a solvent-free, rapid, and high-yielding alternative for a wide range of substrates. nih.govacs.org

Palladium-catalyzed reactions have demonstrated that the S–CN bond in aryl thiocyanates can be activated to allow for aryne insertion, yielding 1,2-thiobenzonitriles in a single step. acs.org Furthermore, under visible light irradiation facilitated by an organophotocatalyst, aryl thiocyanates can function as an organic source of the cyanide ('CN') group, for instance, in the synthesis of thiocyano-thioesters from cyclic thioacetals. nih.govresearchgate.net

| Synthetic Method | Reactants | Key Features | Reference(s) |

| Sandmeyer Reaction | Aryl Diazonium Salts, Copper(I) Thiocyanate | Traditional method for aryl thiocyanates. | wikipedia.org |

| Copper-Catalyzed Cross-Coupling | Arylboronic Acids, KSCN, O₂ | Good functional group tolerance; avoids harsh reagents. | nih.govorganic-chemistry.org |

| Gold-Catalyzed Cross-Coupling | Aryl Iodides, Silver-based Thionucleophiles | High tolerance to air and moisture; broad applicability. | acs.org |

| Direct C-H Thiocyanation | Arenes, NH₄SCN, Oxidant | High atom and step economy; effective for electron-rich arenes. | jchemlett.com |

| Electrochemical Synthesis | Arylboronic Acids, NH₄SCN | Avoids chemical oxidant waste; green methodology. | researchgate.net |

| Mechanochemical Synthesis | Arenes, NH₄SCN, (NH₄)₂S₂O₈ | Solvent-free, mild conditions, rapid reaction times. | nih.govacs.org |

Unexplored Avenues in Synthetic Methodologies and Mechanistic Elucidation

Despite significant progress, several avenues in the synthesis of aryl thiocyanates remain underexplored. The development of catalytic systems using earth-abundant, non-toxic metals as alternatives to copper, gold, or palladium is a critical area for future research. While C-H functionalization has proven effective for electron-rich arenes, developing robust methods for the regioselective thiocyanation of electron-neutral and electron-deficient aromatic systems remains a challenge. jchemlett.comacs.org The expansion of photocatalytic and mechanochemical methods to a broader range of substrates, particularly complex pharmaceutical intermediates, warrants further investigation to fully establish their synthetic utility. nih.govnih.gov

From a mechanistic standpoint, many thiocyanation reactions are not fully understood. The electrochemical oxidation of the thiocyanate anion, for example, involves a complex mechanism with radical intermediates (thiocyanate radical and thiocyanogen) that requires further study to optimize reaction control. researchgate.netresearchgate.net The precise role of ligands, additives, and the atmosphere in metal-catalyzed cross-coupling reactions often needs more detailed mechanistic investigation to improve catalyst efficiency and product selectivity. organic-chemistry.orgacs.org A deeper understanding of the factors governing the competition between the formation of thiocyanates and their isomeric isothiocyanates, which is highly dependent on the substrate and reaction conditions, is essential for predictable synthesis. wikipedia.org

Potential for Applications in Advanced Materials Science

The application of aryl thiocyanates as precursors for advanced materials is a promising but nascent field. researchgate.net The thiocyanate anion's ability to act as a versatile bridging ligand is particularly noteworthy for the construction of coordination polymers (CPs). mdpi.com The SCN⁻ ligand can adopt various coordination modes (e.g., µ₁,₁, µ₁,₃, and µ₁,₁,₃), linking metal centers to form one-, two-, or three-dimensional networks. mdpi.com

Recent research has shown that silver(I) thiocyanate complexes can form stable 1D and 2D coordination polymers. mdpi.com The structure and dimensionality of these polymers are influenced by the co-ligands and synthesis conditions. mdpi.com These materials are of great interest due to their potential applications in:

Gas Storage and Separation : The porous structures of some CPs could be designed for selective gas adsorption. mdpi.com

Catalysis : The metal nodes within the polymer framework can act as catalytic sites. mdpi.com

Sensors and Optoelectronics : The photoluminescent properties of certain CPs make them candidates for chemical sensors or components in optoelectronic devices. mdpi.com

Future research should focus on systematically exploring the use of various substituted aryl thiocyanates as building blocks. The electronic and steric properties of the aryl group could be used to tune the resulting coordination polymer's structure and, consequently, its physical and chemical properties. Investigating other metal ions beyond silver could also lead to novel materials with unique functionalities.

Directions for Further Synergy Between Computational and Experimental Research

The synergy between computational and experimental chemistry offers a powerful paradigm for advancing the field of aryl thiocyanates. Quantum chemical calculations, particularly Density Functional Theory (DFT), have already proven valuable in elucidating reaction mechanisms and understanding molecular interactions. researchgate.netnih.gov For instance, computational studies have helped rationalize the complex electrochemical behavior of the thiocyanate anion and have been used to investigate its interaction with biomolecules. researchgate.netnih.gov In other work, experimental studies on new potentiometric sensors were complemented by DFT calculations to understand the electrode mechanism. nih.gov

Future research should leverage this synergy more proactively.

Reaction Design : Computational modeling can be used to screen potential catalysts, ligands, and substrates for novel thiocyanation reactions, predicting their reactivity and selectivity before extensive experimental work is undertaken. This can accelerate the discovery of more efficient and greener synthetic methods.

Mechanistic Insights : Integrated experimental (e.g., kinetic studies, cyclic voltammetry) and computational investigations can provide a more complete picture of complex reaction pathways, such as those in photocatalysis or C-H activation. nih.gov

Materials Prediction : DFT and other modeling techniques can be used to predict the electronic, optical, and structural properties of novel coordination polymers built from aryl thiocyanate ligands. This would guide experimentalists in synthesizing materials with targeted functionalities for applications in electronics and materials science.

By fostering a closer collaboration between computational and experimental chemists, the development of new synthetic routes for compounds like this compound and the design of novel thiocyanate-based materials can be significantly streamlined and enhanced.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Methylphenyl thiocyanate derivatives, and how can their structures be validated?

- Answer : Derivatives such as 1-methyl-2-[(pentafluoroethyl)thio]benzene can be synthesized via the Sandmeyer reaction, starting with this compound and potassium pentafluoroethyl salts. Structural characterization is achieved using GC-MS for purity analysis and ¹⁹F NMR to confirm fluorinated substituents .

Q. How can FT-IR spectroscopy determine the bonding mode (M-NCS vs. M-SCN) of thiocyanate in coordination complexes?

- Answer : Compare C-N (~2050–2100 cm⁻¹) and C-S (~750–860 cm⁻¹) stretching frequencies to reference data. Quantitative differences in these bands, analyzed via spreadsheet-based calculations, distinguish bonding modes (e.g., monodentate vs. bridging) .

Q. What experimental precautions are necessary to ensure thermal stability of thiocyanate compounds during synthesis?

- Answer : Limit preheating durations to avoid decomposition pathways (e.g., thiourea isomerizing to ammonium thiocyanate at >170°C). Consistency in heating protocols minimizes irreproducibility .

Q. Which statistical methods are appropriate for validating thiocyanate quantification in environmental or biological samples?

- Answer : Use ANOVA to compare treatment groups, Student’s t-test for mean differences (e.g., red vs. brown millet thiocyanate levels), and regression analysis for recovery tests (spiked samples) .

Advanced Research Questions

Q. How can kinetic instability in iron(III) thiocyanate equilibria be addressed during spectrophotometric studies?

- Answer : Employ stopped-flow techniques paired with global data analysis (e.g., ReactLab Equilibria) to capture initial absorbance spectra before complex degradation. This approach resolves equilibrium constants (e.g., logβ₁ = 2.3 for FeSCN²⁺) more accurately than traditional methods .

Q. What experimental designs account for temporal degradation of this compound in long-term studies?

- Answer : Conduct stability assays under varying pH, temperature, and oxidative conditions. Monitor degradation via time-course HPLC or spectroscopic analyses, and integrate stability data into kinetic models .

Q. How does thiocyanate concentration correlate with environmental parameters like chemical oxygen demand (COD) in wastewater?

- Answer : Establish linear relationships (R² > 0.95) between thiocyanate levels and COD/conductivity in controlled experiments. Use conductivity as a real-time proxy for thiocyanate monitoring in remediation studies .

Q. What mechanisms underlie thiocyanate’s antioxidant activity in mitigating oxidative stress in biological systems?